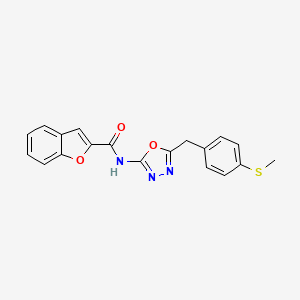

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide

Description

N-(5-(4-(Methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-(methylthio)benzyl group at position 5 and a benzofuran-2-carboxamide moiety at position 2. The methylthio (-SMe) group enhances lipophilicity and may influence binding interactions with target proteins, while the benzofuran scaffold contributes to π-π stacking and hydrophobic interactions in biological systems .

Properties

IUPAC Name |

N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3S/c1-26-14-8-6-12(7-9-14)10-17-21-22-19(25-17)20-18(23)16-11-13-4-2-3-5-15(13)24-16/h2-9,11H,10H2,1H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVMACGGZHCTEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide typically involves multiple steps. A common approach starts with the formation of the benzofuran core, which can be synthesized via cyclization reactions of ortho-alkynylphenols. The oxadiazole ring is then constructed through a cyclocondensation reaction involving hydrazides and carbonyl compounds. Finally, the methylthio-benzyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial-scale synthesis of this compound requires optimized reaction conditions to ensure high yield and purity. Methods often include the use of automated reactors and continuous flow techniques to streamline the multi-step synthesis. Catalysts and reagents are chosen to maximize efficiency and minimize by-products, ensuring that the final product meets stringent quality control standards.

Chemical Reactions Analysis

Amide Bond Reactivity:

The benzofuran-2-carboxamide moiety participates in:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the amide hydrolyzes to benzofuran-2-carboxylic acid.

-

N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated derivatives .

Methylthio Group Modifications:

The 4-(methylthio)benzyl substituent undergoes:

-

Oxidation : H₂O₂/CH₃COOH oxidizes –SMe to sulfoxide (–SO–) or sulfone (–SO₂–) .

-

Demethylation : HI/AcOH cleaves the methylthio group to a thiol (–SH) .

Representative Conditions :

| Transformation | Reagents | Product |

|---|---|---|

| S-Oxidation | 30% H₂O₂, CH₃COOH, 60°C, 4 h | Sulfoxide (R–SO–CH₃) |

| N-Alkylation | CH₃I, K₂CO₃, DMF, 80°C, 12 h | N-Methylamide |

Electrophilic Aromatic Substitution

The benzofuran ring undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at C4 or C5 positions.

Regioselectivity :

Substitution occurs preferentially at the C5 position due to electron-donating effects of the oxadiazole-amide substituent.

Biological Activity-Related Reactions

-

Enzyme Inhibition : The oxadiazole ring chelates metal ions in enzyme active sites (e.g., matrix metalloproteinases), while the methylthio group enhances lipophilicity for membrane penetration .

-

Metabolic Reactions : Cytochrome P450-mediated oxidation of the methylthio group generates sulfoxide metabolites .

Stability Under Physiological Conditions

-

pH-Dependent Degradation : The compound remains stable at pH 7.4 but hydrolyzes rapidly in acidic (pH <3) or alkaline (pH >10) media.

-

Thermal Stability : Decomposes above 250°C without melting, consistent with oxadiazole derivatives .

Comparative Reactivity Insights

| Feature | Reactivity Comparison | Reference |

|---|---|---|

| Oxadiazole vs. Thiadiazole | Oxadiazoles show higher hydrolytic stability | |

| Methylthio vs. Methoxy | –SMe is more susceptible to oxidation |

Scientific Research Applications

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is utilized in diverse scientific research areas:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules, studying its reactivity helps in designing new synthetic pathways.

Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: : Potential therapeutic applications, such as enzyme inhibition or receptor modulation, are being explored.

Industry: : Utilized in the development of new materials, such as organic semiconductors or catalysts, owing to its unique structural properties.

Mechanism of Action

The mechanism by which N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide exerts its effects is dependent on its specific application:

Molecular Targets and Pathways: : It may interact with biological molecules like proteins or nucleic acids, influencing biochemical pathways. For instance, it could inhibit enzyme activity or modulate receptor functions, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound is structurally compared to other 1,3,4-oxadiazole derivatives (Table 1). Key analogs include:

Key Observations:

- Core Heterocycle : The 1,3,4-oxadiazole core in the target compound and LMM5/LMM11 is critical for enzyme inhibition, whereas the 1,2,5-oxadiazole isomer (e.g., 5-fluoro derivative) may exhibit reduced activity due to altered electronic properties .

- Substituents : The 4-(methylthio)benzyl group in the target compound provides moderate electron-withdrawing effects compared to the 4-methoxyphenylmethyl (LMM5) or furan-2-yl (LMM11). This difference influences binding to thioredoxin reductase .

- Benzofuran vs.

Biological Activity

N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including its synthesis, pharmacological properties, and mechanisms of action.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O2S2 |

| Molecular Weight | 413.6 g/mol |

| CAS Number | 1172989-91-1 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylthio)benzyl hydrazine with appropriate acylating agents to form the oxadiazole ring, followed by further modifications to yield the final product. The synthetic route can be optimized for yield and purity using various reaction conditions such as temperature and solvent choice .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzofuran and oxadiazole have shown efficacy against Mycobacterium tuberculosis by inhibiting the polyketide synthase enzyme (Mtb Pks13), which is crucial for mycolic acid synthesis in bacterial cell walls. In silico studies have demonstrated strong binding affinities for these compounds, suggesting their potential as anti-tuberculosis agents .

Anticancer Activity

The benzofuran and oxadiazole frameworks are known for their anticancer properties. Studies have demonstrated that similar compounds induce apoptosis in various cancer cell lines through mechanisms that may involve the inhibition of specific signaling pathways or direct interaction with cellular targets. For example, certain derivatives have been reported to exhibit IC50 values in the micromolar range against cancer cell lines .

Anti-inflammatory and Analgesic Effects

Compounds with oxadiazole structures have also been evaluated for their anti-inflammatory and analgesic activities. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain signaling pathways. Preliminary studies suggest that modifications to the substituents on the oxadiazole ring can enhance these biological activities .

The mechanism of action for this compound likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen survival or tumor growth.

- Receptor Interaction : It could interact with specific receptors involved in inflammatory responses or pain pathways.

- Cell Cycle Disruption : Similar compounds have been shown to disrupt cell cycle progression in cancer cells, leading to increased apoptosis.

Case Studies

Several case studies illustrate the biological potential of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives against Mycobacterium tuberculosis, reporting significant inhibition with certain analogs showing binding affinities comparable to established drugs .

- Anticancer Screening : Another investigation screened various benzofuran derivatives for cytotoxicity against A549 lung cancer cells, revealing promising candidates with low IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.